Cas no 1257442-93-5 (endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride)
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 8-Azabicyclo[3.2.1]octane-3-Methanol, hydrochloride (1:1), (3-endo)-
- [(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol,hydrochloride
- 8-Azabicyclo[3.2.1]octane-3-methanol, hydrochloride , (3-endo)-
- endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
- 1257442-93-5
- CS-0049355
- AS-51911
- CS-0049592
- AKOS025402585
- Exo-8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride
- [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride
- [(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methanol hydrochloride
- (1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride
- (3-endo)-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
- 8-Azabicyclo[3.2.1]octane-3-methanol, hydrochloride (1:1), (3-exo)-
- SCHEMBL22217119
- exo-8-Azabicyclo[3.2.1]octane-3-methanol HCl
- 1389264-20-3
- Exo-8-azabicyclo[3.2.1]octan-3-ylmethanolhydrochloride
- ((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride
- [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
- (1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride
- EN300-7381360
- Z3235036994
- EXO-8-AZABICYCLO[3.2.1]OCTANE-3-METHANOL HYDROCHLORIDE
- SCHEMBL22217118
- DTXSID80856027
- P13878
- AKOS016012520
- endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride
-
- MDL: MFCD23381625
- Inchi: 1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+;
- InChI Key: KBDRFDLINZOCBD-OPZYXJLOSA-N
- SMILES: Cl.OCC1C[C@H]2CC[C@@H](C1)N2
Computed Properties
- Exact Mass: 177.09200
- Monoisotopic Mass: 177.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26000
- LogP: 1.64010
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202931-1g |
(1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride |
1257442-93-5 | 95% | 1g |
$637 | 2021-08-04 | |
| Chemenu | CM202931-5g |
(1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride |
1257442-93-5 | 95% | 5g |
$1911 | 2021-08-04 | |
| abcr | AB454341-250 mg |
exo-8-Azabicyclo[3.2.1]octane-3-methanol HCl; . |
1257442-93-5 | 250mg |
€400.00 | 2023-06-15 | ||
| abcr | AB454341-1 g |
exo-8-Azabicyclo[3.2.1]octane-3-methanol HCl; . |
1257442-93-5 | 1g |
€1114.00 | 2023-06-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121909-100mg |
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride |
1257442-93-5 | 97% | 100mg |
¥1043.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121909-250mg |
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride |
1257442-93-5 | 97% | 250mg |
¥1662.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121909-500mg |
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride |
1257442-93-5 | 97% | 500mg |
¥2772.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121909-1g |
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride |
1257442-93-5 | 97% | 1g |
¥4158.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121909-5g |
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride |
1257442-93-5 | 97% | 5g |
¥12474.0 | 2024-04-25 | |
| Chemenu | CM202931-1g |
(1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride |
1257442-93-5 | 95%+ | 1g |
$*** | 2023-04-03 |
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride Suppliers
endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride
Comprehensive Overview of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride (CAS No. 1257442-93-5)
The compound endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride (CAS No. 1257442-93-5) is a structurally unique bicyclic amine derivative with significant potential in pharmaceutical and chemical research. Its molecular framework, featuring an 8-azabicyclo[3.2.1]octane core, has garnered attention due to its resemblance to tropane alkaloids, which are known for their bioactive properties. This compound's hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for drug development and biochemical studies.
In recent years, the demand for novel heterocyclic compounds like endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride has surged, driven by advancements in medicinal chemistry and the search for new therapeutic agents. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug discovery, given the structural similarity to tropane-based pharmaceuticals. The compound's 3-methanol moiety further expands its utility as a building block for derivatization, enabling the synthesis of targeted molecules with enhanced pharmacological profiles.
The synthesis of CAS No. 1257442-93-5 involves sophisticated organic transformations, often starting from readily available precursors like 8-azabicyclo[3.2.1]octane derivatives. Key steps include selective functionalization at the 3-position and subsequent conversion to the hydrochloride salt. Modern techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize yield and purity, addressing the growing need for scalable and sustainable production methods.
From an analytical perspective, endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride is characterized using advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). These techniques confirm its molecular structure and purity, which are critical for regulatory compliance and research reproducibility. The compound's physicochemical properties, such as melting point and solubility, are well-documented, facilitating its integration into formulation studies.
Current trends in pharmaceutical research highlight the importance of scaffold hopping and fragment-based drug design, where CAS No. 1257442-93-5 serves as a versatile scaffold. Its bicyclic amine structure offers a rigid framework that can mimic natural ligands, making it a promising candidate for G-protein-coupled receptor (GPCR) modulation. Additionally, its potential role in neurological disorders and pain management aligns with global health priorities, attracting investment from academic and industrial sectors.
Environmental and safety considerations are paramount when working with endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride. While it is not classified as hazardous under standard regulations, proper handling protocols are recommended to ensure workplace safety. The compound's biodegradability and ecotoxicological profile are subjects of ongoing research, reflecting the industry's commitment to sustainable practices.
In conclusion, endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride (CAS No. 1257442-93-5) represents a compelling example of modern chemical innovation. Its multifaceted applications, from drug discovery to material science, underscore its relevance in contemporary research. As scientific inquiries into its properties and derivatives continue, this compound is poised to play a pivotal role in addressing unmet medical and technological challenges.
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